2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound 2-(cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid features a polycyclic framework integrating a pyridoindole core with a cyclopropane-based substituent. Its IUPAC name systematically describes the fused bicyclic system: the pyrido[4,3-b]indole moiety consists of a pyridine ring fused to an indole system at positions 4 and 3, respectively. The "2,3,4,5-tetrahydro" designation indicates partial saturation of the pyridine ring, while the "8-carboxylic acid" group specifies the position of the carboxylate substituent on the indole fragment. The cyclopropylcarbonyl group at position 2 introduces a strained cyclopropane ring conjugated to a ketone (Figure 1).
The molecular formula, C₁₆H₁₆N₂O₃ , reflects a molecular weight of 284.31 g/mol. Key structural features include:
- A tetrahydropyridoindole core with chair-like conformation in the saturated piperidine-like ring.
- A zwitterionic character arising from the carboxylic acid and basic nitrogen atoms, enhancing solubility in polar solvents.
- Planar aromatic regions in the indole fragment, critical for π-π stacking interactions in biological systems.
X-ray Crystallographic Analysis of the Pyridoindole Core
X-ray diffraction studies of analogous pyrido[4,3-b]indole derivatives reveal a triclinic crystal system with space group P-1 and unit cell parameters a = 9.503 Å, b = 8.651 Å, c = 28.977 Å, α = 98.46°, β = 90.00°, γ = 90.00°. The pyridoindole core adopts a slightly puckered conformation , with bond lengths and angles consistent with partial aromaticity (Table 1).
Properties
IUPAC Name |
2-(cyclopropanecarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(9-1-2-9)18-6-5-14-12(8-18)11-7-10(16(20)21)3-4-13(11)17-14/h3-4,7,9,17H,1-2,5-6,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPNQDHMJLNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit HIV-1 integrase, an enzyme critical for viral replication. The indole nucleus of the compound chelates with two Mg²⁺ ions within the active site of integrase, thereby inhibiting the strand transfer step of viral DNA integration. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, through π-π stacking interactions and hydrogen bonding.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, including breast adenocarcinoma (MCF-7) and normal kidney (VERO) cells. The compound’s ability to inhibit key enzymes and receptors involved in cell proliferation and survival pathways contributes to its anticancer properties. Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes and influencing metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding, π-π stacking, and metal chelation. For instance, its interaction with HIV-1 integrase involves chelation with Mg²⁺ ions and π-π stacking with viral DNA. Additionally, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, affecting their long-term efficacy and stability. The compound’s stability in vitro and in vivo is crucial for its sustained biological activity. Long-term studies have indicated that the compound may exhibit consistent effects on cellular function, although its stability and degradation products need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At higher doses, it may cause toxic or adverse effects, including gastrointestinal issues and high blood pressure. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to undergo biotransformation through pathways involving cytochrome P450 enzymes and other metabolic enzymes. These pathways can lead to the formation of metabolites that may retain or alter the compound’s biological activity. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound may interact with specific transporters that facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins may influence its localization and accumulation within specific tissues or cellular compartments. Understanding these interactions is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus may enhance its interaction with nuclear receptors or DNA. Additionally, the compound’s activity may be influenced by its localization within subcellular structures, such as mitochondria or lysosomes.
Biological Activity
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid (CAS Number: 1171102-37-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, drawing from various research studies and findings.
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- Purity : Typically 95% .
This compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it exhibits inhibitory effects on HIV-1 integrase, which is crucial for the viral replication process. The indole derivatives, including this compound, have been recognized for their potential in antiviral therapies .
| Property | Value |
|---|---|
| Molecular Weight | 284.31 g/mol |
| Purity | 95% |
| Key Interaction | HIV-1 Integrase Inhibitor |
Cellular Effects
Research indicates that this compound affects various cell types by modulating cellular signaling pathways and gene expression. It has demonstrated cytotoxic effects against several cancer cell lines while showing lower toxicity toward normal cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxicity of this compound against breast adenocarcinoma (MCF-7) and normal kidney (VERO) cells, it was found that:
- Cytotoxic Concentration (CC50) values indicated significant selectivity towards cancer cells over normal cells.
Table 2: Cytotoxicity Data
| Cell Line | CC50 (µg/mL) |
|---|---|
| MCF-7 | 5.0 |
| VERO | >100 |
Antiviral Activity
The compound's antiviral properties were evaluated in cell-based assays against HIV-1. The effective concentration (EC50) required to inhibit viral replication was determined alongside cytotoxicity measurements.
Table 3: Antiviral Activity Data
| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Therapeutic Index (TI) |
|---|---|---|---|
| 2-(Cyclopropylcarbonyl)-... | 0.5 | 5 | 10 |
| Efavirenz | 0.0031 | 11 | >1000 |
The therapeutic index indicates a favorable profile for further development as an antiviral agent .
The mechanism by which this compound exerts its biological effects involves the modulation of signaling pathways associated with cell survival and apoptosis. It is hypothesized that the compound interferes with the integration step of HIV replication and may also affect other cellular processes related to tumor growth and survival.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclopropylcarbonyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., cyclobutylcarbonyl) due to reduced steric hindrance .
- Ring Saturation : Saturation of the pyridoindole core (as in Compound 2) abolishes aldose reductase inhibitory activity, highlighting the importance of aromaticity for enzyme binding .
- Carboxylic Acid Position : The C8-carboxylic acid is critical for interactions with polar residues in enzyme active sites, as seen in PRMT inhibitors (e.g., 36k) .
Antioxidant Activity Comparisons
- Compounds with a pyridoindole scaffold, such as (2-benzyl-...-indol-8-yl)-acetic acid, exhibit antioxidant properties by scavenging peroxyl radicals in erythrocyte models (IC₅₀ ~10–50 µM) .
Q & A
Basic: How should researchers design safe handling protocols for this compound given limited toxicological data?
Methodological Answer:
When toxicological data are incomplete (e.g., no acute toxicity or carcinogenicity classification per IARC/ACGIH), adopt a precautionary approach:
- Use NIOSH-approved respirators (e.g., OV/AG/P99 for organic vapors) and EN 166-compliant eye protection to mitigate inhalation/ocular exposure risks .
- Implement double-gloving with nitrile gloves and strict decontamination protocols to prevent skin contact .
- Establish environmental controls (e.g., fume hoods) to avoid drainage contamination, as recommended for structurally related indole derivatives .
Basic: What synthetic strategies are effective for preparing indole-carboxylic acid derivatives?
Methodological Answer:
For core indole-carboxylic acid scaffolds, reflux conditions with sodium acetate in acetic acid are widely used. For example:
- Condensation reactions : Combine 3-formyl-indole precursors with thiazolidinones or aminothiazoles under reflux (3–5 hours) to form derivatives like 3-(thiazolidinone-yl)indole-carboxylic acids .
- Recrystallization : Purify products using acetic acid/water mixtures or DMF/acetic acid systems to achieve >95% purity .
Advanced: How can researchers resolve contradictions in pharmacological activity among pyridoindole analogs?
Methodological Answer:
Contradictions (e.g., aldose reductase inhibition variability in saturated vs. unsaturated analogs ) require:
- Structural comparison : Use X-ray crystallography or NMR to analyze conformational differences (e.g., hexahydro vs. tetrahydro ring systems) .
- Enzymatic assays : Test compounds under standardized conditions (e.g., pH 7.4, 25°C) with positive controls (e.g., stobadine) to validate activity .
- Computational docking : Model interactions with target proteins (e.g., aldose reductase) to identify critical binding residues influenced by cyclopropylcarbonyl substituents .
Advanced: How to optimize reaction yields for cyclopropylcarbonyl modifications on pyridoindole scaffolds?
Methodological Answer:
- Protecting groups : Use Boc (tert-butoxycarbonyl) protection on the pyridoindole nitrogen to prevent side reactions during cyclopropane acylation, as seen in related compounds (e.g., 2-Boc-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-8-carboxylic acid) .
- Coupling agents : Employ carbodiimides (e.g., EDC/HOBt) for efficient cyclopropanecarboxylic acid conjugation, monitoring progress via LC-MS .
- Temperature control : Maintain reactions at 0–5°C to minimize decomposition of thermally sensitive intermediates .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.1% threshold) .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures, as melting point data are unavailable for related indole-carboxylic acids .
- Stability testing : Store samples at -20°C under inert gas (N₂/Ar) to prevent oxidation, referencing protocols for indole-4-carboxaldehyde derivatives .
Advanced: How to address missing physicochemical data (e.g., solubility, logP) for this compound?
Methodological Answer:
- Computational prediction : Use software like ACD/Labs or ChemAxon to estimate logP and aqueous solubility based on molecular descriptors (e.g., topological polar surface area) .
- Experimental determination : Perform shake-flask assays with octanol/water partitioning for logP, and use dynamic light scattering (DLS) to measure solubility limits in PBS (pH 7.4) .
Advanced: What strategies mitigate racemization risks during synthesis of chiral pyridoindole derivatives?
Methodological Answer:
- Chiral auxiliaries : Incorporate (S)- or (R)-Boc-protected amines during cyclopropane ring formation to enforce stereochemical control .
- Low-temperature conditions : Conduct reactions below -10°C to slow racemization, as demonstrated in hexahydro-pyridoindole syntheses .
- Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA/IB with heptane/ethanol mobile phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
